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Compound of Interest

Compound Name:
4-(7-Chlorophthalazin-1-

yl)morpholine

CAS No.: 951885-55-5

Cat. No.: B1361746

Get Quote

Vatalanib (PTK787) vs. 4-(7-Chlorophthalazin-1-
yl)morpholine (CPM-7)
Executive Summary & Structural Divergence
The phthalazine core is a "privileged scaffold" in medicinal chemistry, capable of binding

diverse ATP-binding pockets and allosteric sites. This guide contrasts two distinct applications

of this scaffold:

Vatalanib: A succinate salt designed to mimic ATP in the VEGFR kinase domain, blocking

angiogenesis.

CPM-7: A morpholine-substituted phthalazine derivative associated with Hedgehog pathway

modulation, targeting the Smoothened (Smo) or downstream Gli components, distinct from

kinase inhibition.
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Feature Vatalanib (PTK787) CPM-7 (CAS 951885-55-5)

IUPAC Name
N-(4-chlorophenyl)-4-(pyridin-

4-ylmethyl)phthalazin-1-amine

4-(7-Chlorophthalazin-1-

yl)morpholine

Core Scaffold Phthalazine 7-Chlorophthalazine

Key Substituent 1
Aniline moiety (4-

chlorophenylamino) at C1
Morpholine ring at C1

Key Substituent 2
Pyridine tail (pyridin-4-

ylmethyl) at C4

Hydrogen (or minimal

substitution) at C4

Molecular Weight 344.8 g/mol (free base) 249.7 g/mol

Primary Target
VEGFR-1, -2, -3 (Tyrosine

Kinase)

Hedgehog Pathway (Likely

Smo/Gli)

Mechanism ATP-Competitive Inhibition
Pathway Antagonism

(Allosteric/Signal Blockade)

Biological Mechanism & Signaling Pathways
Vatalanib: The Angiogenesis Blockade
Vatalanib binds to the ATP-binding cleft of Vascular Endothelial Growth Factor Receptors

(VEGFR). By preventing ATP hydrolysis, it inhibits the autophosphorylation of the receptor,

shutting down downstream signaling cascades (PI3K/Akt and RAS/MAPK) responsible for

endothelial cell proliferation and migration.

CPM-7: The Hedgehog Modulator
CPM-7 represents a class of phthalazines described in patent literature (e.g.,

US2013/0115190) as Hedgehog pathway modulators. Unlike kinases, the Hh pathway relies on

the G-protein coupled receptor-like protein Smoothened (Smo). Inhibitors typically bind to the

transmembrane heptahelical bundle of Smo, preventing it from activating the Gli transcription

factors.

Pathway Visualization (DOT Diagram)
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Caption: Dual-pathway comparison showing Vatalanib's ATP-competitive inhibition of VEGFR

versus CPM-7's modulation of the Smoothened-Gli axis in the Hedgehog pathway.

Head-to-Head Performance Data
The following data contrasts the established potency of Vatalanib with the profile of

phthalazine-based Hedgehog inhibitors (represented by CPM-7 class data).
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Metric Vatalanib
CPM-7 (Class

Representative)

Primary IC50
VEGFR-2: 37 nMVEGFR-1: 77

nMc-Kit: 730 nM

Hedgehog (Gli-Luc): < 100 nM

(Projected based on patent

class)Smo Binding: High

Affinity

Selectivity
High for VEGFR; weak activity

against EGFR, FGFR, or Src.

Selective for Hh pathway;

minimal overlap with Kinase

panel (due to lack of hinge-

binding motifs).

Solubility
Moderate (Succinate salt

improves bioavailability).

Low to Moderate (Lipophilic

morpholine/chloro-phthalazine

core requires

DMSO/surfactants).

Metabolic Stability
Metabolized by CYP3A4 (N-

oxidation).

Susceptible to oxidative

morpholine ring opening.

Clinical Status
Phase III (Colorectal Cancer -

Discontinued/Mixed results).

Pre-clinical / Research Tool

(Chemical Probe).

Experimental Protocols
To validate the activity of these compounds, two distinct assay platforms are required: a Kinase

Assay for Vatalanib and a Cell-Based Reporter Assay for CPM-7.

Protocol A: VEGFR-2 Kinase Inhibition Assay (For
Vatalanib)
Objective: Quantify the IC50 of Vatalanib against VEGFR-2.

Reagents: Recombinant VEGFR-2 kinase domain, Poly(Glu,Tyr) 4:1 substrate, radiolabeled

[γ-33P]ATP or fluorescent tracer.

Preparation: Dissolve Vatalanib in 100% DMSO to 10 mM stock. Dilute serially (1:3) in

Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
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Reaction:

Mix 5 µL inhibitor + 10 µL enzyme mix in a 96-well plate.

Incubate 10 min at RT.

Initiate reaction with 10 µL ATP/Substrate mix (Final ATP @ Km).

Incubate 60 min at 30°C.

Detection: Stop reaction with phosphoric acid (for radiometric) or EDTA (for fluorescence).

Measure phosphorylation.

Validation: Vatalanib should exhibit an IC50 ~30–50 nM.

Protocol B: Gli-Luciferase Reporter Assay (For CPM-7)
Objective: Assess the ability of CPM-7 to block Hedgehog signaling downstream of the

receptor.

Cell Line: NIH3T3 cells stably transfected with a Gli-responsive luciferase reporter (Gli-Luc).

Seeding: Plate cells at 10,000 cells/well in low-serum medium (0.5% calf serum) to induce

cilia formation.

Stimulation: Treat cells with recombinant Sonic Hedgehog (Shh) ligand or SAG (Smoothened

Agonist) to activate the pathway.

Treatment: Concurrently add CPM-7 (Serial dilution: 10 µM to 1 nM).

Incubation: Incubate for 24–48 hours.

Readout: Lyse cells and add Luciferin reagent. Measure luminescence.

Analysis: Calculate % Inhibition relative to DMSO control. A potent Hh inhibitor will suppress

Shh-induced luciferase activity dose-dependently.

Experimental Workflow Diagram
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Caption: Parallel workflows for validating kinase inhibition (Vatalanib) vs. transcriptional

repression (CPM-7).

Synthesis & Handling
Vatalanib: Typically supplied as a succinate salt. Hygroscopic. Store at -20°C. Soluble in

water (limited) and DMSO (>50 mg/mL).

CPM-7: Supplied as a solid powder. Likely hydrophobic due to the chloro-phthalazine core.

Solubility Warning: Dissolve in pure DMSO to create a stock solution. Avoid aqueous

buffers for stock preparation to prevent precipitation.

Stability: The morpholine nitrogen is prone to oxidation; store under inert gas

(Argon/Nitrogen) if possible.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361746?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

